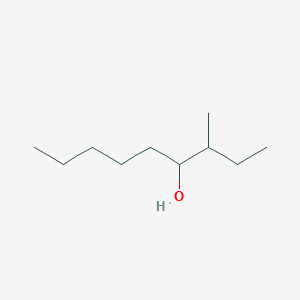

3-Methyl-4-nonanol

Description

Contextualizing 3-Methyl-4-nonanol within Branched-Chain Alcohols and their Significance in Chemical Biology

This compound belongs to the class of organic compounds known as branched-chain alcohols. numberanalytics.comjove.com These alcohols are characterized by a hydroxyl (-OH) group attached to a carbon atom that is part of a non-linear carbon chain. numberanalytics.comjove.com The branching in their structure, such as the methyl group at the third position in this compound, significantly influences their physical and chemical properties compared to their straight-chain isomers. jove.com These properties include boiling point, solubility, and steric hindrance, which in turn affect their reactivity and interactions in biological systems. numberanalytics.comjove.com

In the realm of chemical biology, branched-chain alcohols are of considerable interest. They are found in nature and can act as semiochemicals, which are molecules used for communication between organisms. plantprotection.pl For instance, certain branched-chain alcohols function as insect pheromones, playing a crucial role in behaviors such as aggregation and mating. researchgate.netresearchgate.net The specific structure and stereochemistry of these alcohols are often critical for their biological activity. researchgate.net The study of compounds like this compound provides valuable insights into the structure-activity relationships of these important signaling molecules.

The significance of branched-chain alcohols also extends to their role in metabolic processes. For example, branched-chain higher alcohols, also known as fusel alcohols, are produced by yeast during fermentation through the metabolism of branched-chain amino acids. nih.gov Research into these pathways and the enzymes involved, such as branched-chain amino acid aminotransferases, is crucial for applications in biotechnology and the production of biofuels. nih.gov

Historical Trajectory and Evolution of Research on Methyl-Branched Nonanols

Research into methyl-branched nonanols, including this compound, has largely been driven by their identification as insect pheromones. A significant body of research has focused on the synthesis and biological testing of these compounds to understand and potentially manage insect populations. researchgate.netresearchgate.net

Early research often involved the extraction and identification of volatile compounds from insects. The development of advanced analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and electroantennographic detection (EAD), has been instrumental in identifying specific methyl-branched nonanols as active pheromone components. researchgate.netresearchgate.net

Once identified, a key area of research has been the development of synthetic routes to produce these compounds in the laboratory. This allows for further biological testing and potential use in pest management strategies. researchgate.netscispace.comgoogle.com For example, the synthesis of 4-methyl-5-nonanol (B104968), a related compound, has been achieved through methods like the Grignard reaction, starting from precursors such as 2-methyl-1-pentanal. scispace.com

More recent research has delved into the stereochemistry of these compounds, as the biological activity of pheromones is often dependent on a specific stereoisomer. researchgate.net This has led to the development of stereoselective synthetic methods to produce enantiomerically pure or enriched samples of methyl-branched nonanols for detailed biological evaluation. researchgate.net The study of these compounds continues to be an active area of research, with ongoing efforts to discover new pheromones, elucidate their biosynthetic pathways, and develop practical applications.

Compound Information

| Compound Name |

| This compound |

| 3-Methyl-4-nonanone (B1360295) |

| 4-Methyl-1-nonanol |

| 4-Methyl-3-heptanol (B77350) |

| 4-Methyl-3-hexanol |

| 4-Methyl-4-nonanol |

| 4-Methyl-5-nonanol |

| 4-Nonanol (B1584833) |

| Ethanol (B145695) |

| Isobutanol |

| Isoamyl alcohol |

| Active amyl alcohol |

| Methanol (B129727) |

| Propanol |

| 1-Decanol |

| 2-Methyl-3-octanol |

| 2-Methyl-5-nonanol |

| 2-Nonanol |

| 3-Methyl-2-butanol |

| 3-Methyl-3-pentanol |

| 3-Nonanol (B1585245) |

| Heptanol |

| Isopropanol |

| Cyclohexanol |

| Phenol |

| 1-Octanol |

| trans-Verbenol |

| cis-Verbenol |

| 2-Methyl-3-buten-2-ol |

| 2-Methyl-1-pentanol |

| 2-Pentadecanol |

| 2-Heptanol |

| 2-Octanol |

| 3-Decanol |

| 3-Octanol |

| 6-Undecene-1-ol |

| 2-Methyl-3-nonanol |

Structure

3D Structure

Properties

IUPAC Name |

3-methylnonan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-4-6-7-8-10(11)9(3)5-2/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZLKUVKOMLFMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407894 | |

| Record name | 3-methylnonan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26533-32-4 | |

| Record name | 3-Methyl-4-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26533-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methylnonan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nonanol, 3-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Considerations and Isomerism of 3 Methyl 4 Nonanol

Enantiomeric and Diastereomeric Forms of 3-Methyl-4-nonanol

This compound possesses two stereogenic centers: one at carbon 3, bearing a methyl group, and another at carbon 4, which is bonded to a hydroxyl group. The presence of 'n' chiral centers in a molecule can result in a maximum of 2^n stereoisomers. Therefore, for this compound, with its two chiral centers, there are four possible stereoisomers.

These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. The pairs of enantiomers are:

(3R,4R)-3-Methyl-4-nonanol and (3S,4S)-3-Methyl-4-nonanol

(3R,4S)-3-Methyl-4-nonanol and (3S,4R)-3-Methyl-4-nonanol

Diastereomers are stereoisomers that are not mirror images of one another. In the case of this compound, any stereoisomer is a diastereomer of the stereoisomers that are not its enantiomer. For instance, (3R,4R)-3-Methyl-4-nonanol is a diastereomer of (3R,4S)-3-Methyl-4-nonanol and (3S,4R)-3-Methyl-4-nonanol.

The relationship between the stereoisomers can be further categorized based on the relative orientation of the substituents at the C3 and C4 positions, often referred to as erythro and threo configurations. The erythro isomers have similar substituents on the same side in a Fischer projection, while the threo isomers have them on opposite sides. This corresponds to the syn (like) and anti (unlike) descriptors for the relative stereochemistry.

| Stereoisomer | Relationship | Relative Stereochemistry |

|---|---|---|

| (3R,4R) and (3S,4S) | Enantiomers | erythro (syn) |

| (3R,4S) and (3S,4R) | Enantiomers | threo (anti) |

| (3R,4R) and (3R,4S) | Diastereomers | - |

| (3R,4R) and (3S,4R) | Diastereomers | - |

| (3S,4S) and (3R,4S) | Diastereomers | - |

| (3S,4S) and (3S,4R) | Diastereomers | - |

Advanced Stereochemical Nomenclature and Representation for this compound

To unambiguously define the three-dimensional arrangement of atoms in each stereoisomer, the Cahn-Ingold-Prelog (CIP) priority rules are employed. This system assigns an absolute configuration (R or S) to each chiral center based on the atomic number of the atoms directly attached to it.

For this compound, the priorities at each chiral center are as follows:

At C3 (chiral center with the methyl group):

-CH(OH)C5H11 (highest priority)

-CH2CH3

-CH3

-H (lowest priority)

At C4 (chiral center with the hydroxyl group):

-OH (highest priority)

-C5H11

-CH(CH3)CH2CH3

-H (lowest priority)

The spatial arrangement of these groups determines the R/S designation for each stereocenter.

Visualizing these stereoisomers can be achieved through various projections:

Fischer Projections: These are 2D representations where horizontal lines represent bonds coming out of the page and vertical lines represent bonds going into the page. This projection is particularly useful for comparing the relative configurations of the stereoisomers.

Newman Projections: By looking down the C3-C4 bond, the staggered and eclipsed conformations of the molecule can be depicted. This representation is valuable for analyzing the steric interactions between the substituents on the adjacent chiral carbons.

Wedge-and-Dash Projections: This common 3D representation uses solid wedges for bonds coming out of the page, dashed lines for bonds going into the page, and solid lines for bonds in the plane of the page. This provides a clear depiction of the tetrahedral geometry at the chiral centers.

Impact of Stereochemistry on Biological Activity in Related Methyl-Branched Alcohols and Ketones

While specific biological activity data for the stereoisomers of this compound are not extensively documented, the profound influence of stereochemistry on biological function is well-established for structurally similar compounds, particularly insect pheromones.

4-Methyl-5-nonanol (B104968): The stereoisomers of this alcohol are components of the aggregation pheromone of the West Indian sugarcane weevil, Metamasius hemipterus sericeus. Research has shown that the (4S,5S)-isomer is the one naturally produced by the weevil. capes.gov.br Interestingly, in field experiments, a stereoisomeric mixture of 4-methyl-5-nonanol was found to be equally attractive as the naturally produced (4S,5S) isomer. capes.gov.br This suggests that for this particular species, the other stereoisomers are neither synergistic nor inhibitory. In several palm weevil species, (4S,5S)-4-methyl-5-nonanol, also known as ferrugineol, is the major aggregation pheromone. ucr.ac.cr

3-Methyl-4-octanol (B1334687): The stereoisomers of this alcohol have also been identified as aggregation pheromones. For the African palm weevil, Rhynchophorus phoenicis, only the (3S,4S)-isomer, named phoenicol, is produced by the males and elicits a response in both sexes. ucr.ac.crscispace.com

4-Methyl-3-heptanol (B77350): This compound is a well-studied insect pheromone, with different stereoisomers being active for different species. nih.gov For the almond bark beetle, Scolytus amygdali, the (3S,4S)-isomer is the main component of the aggregation pheromone. nih.govresearchgate.netnih.gov Field tests revealed that only the (3S,4S)-isomer was attractive, while the (3R,4S)- and (3R,4R)-isomers were inhibitory. nih.govnih.gov Furthermore, the (3R,4S)-isomer acts as a trail pheromone for the ant Leptogenys diminuta. nih.gov The stereoisomeric composition of 4-methyl-3-heptanol produced by the smaller European elm bark beetle, Scolytus multistriatus, can also vary. antwiki.org

4-Methyl-3-heptanone: The ketone analog of 4-methyl-3-heptanol, 4-methyl-3-heptanone, is an alarm pheromone in several ant species. The (S)-(+)-enantiomer is significantly more active behaviorally than the (R)-(-)-form in species like Atta texana and Atta cephalotes. antwiki.org

3-Methyl-4-nonanone (B1360295): This is the ketone corresponding to this compound. While less studied in terms of its pheromonal activity compared to the other examples, its chiral nature suggests that its biological activity, if any, would likely be stereospecific.

Advanced Synthetic Methodologies for 3 Methyl 4 Nonanol and Its Stereoisomers

Strategies for Carbon-Carbon Bond Formation in 3-Methyl-4-nonanol Synthesis.

The construction of the carbon skeleton of this compound is a critical step in its synthesis. Organometallic reagents are frequently employed for this purpose, offering versatile and efficient routes to the desired alcohol framework.

Grignard Reagent-Mediated Approaches to Alkyl Alcohol Formation.

Grignard reagents are a cornerstone of alcohol synthesis due to their strong nucleophilicity and relative ease of preparation. libretexts.org A primary route to a related compound, 2-methyl-4-nonanol, involves the Grignard reaction between hexanal (B45976) and an isobutylmagnesium bromide reagent. vulcanchem.com A similar retrosynthetic analysis for this compound suggests the reaction between valeraldehyde (B50692) (pentanal) and a sec-butylmagnesium bromide Grignard reagent. ugm.ac.idresearchgate.net

The general mechanism involves the following steps:

Formation of the Grignard Reagent: Magnesium metal reacts with an alkyl halide (e.g., sec-butyl bromide) in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the organomagnesium halide. libretexts.org

Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde (valeraldehyde). This step forms a magnesium alkoxide intermediate. vulcanchem.com

Protonation: An acidic workup, typically with a mild acid like ammonium (B1175870) chloride, hydrolyzes the alkoxide to yield the final alcohol, this compound. scispace.com

A study on the synthesis of the pheromone 4-methyl-5-nonanol (B104968) reported a conversion of 51.28% using a Grignard reagent formed in situ. ugm.ac.idresearchgate.net Another synthesis of 4-methyl-5-nonanol from 2-methyl-1-pentanal and butylmagnesium bromide achieved an 86% yield after purification. scispace.com

Table 1: Examples of Grignard Reactions for Secondary Alcohol Synthesis

| Aldehyde Precursor | Grignard Reagent | Product | Reported Yield |

| Valeraldehyde | sec-Butylmagnesium bromide | 3-Methyl-4-octanol (B1334687) | 85.90% ugm.ac.idresearchgate.net |

| 2-Methyl-1-pentanal | Butylmagnesium bromide | 4-Methyl-5-nonanol | 86% scispace.com |

This table presents data for analogous reactions to illustrate the general effectiveness of the Grignard approach.

Utilizing Organometallic Reagents for Stereoselective Alkylation.

Achieving stereocontrol during carbon-carbon bond formation is a significant challenge. The use of chiral auxiliaries or catalysts with organometallic reagents can induce facial selectivity in the addition to a carbonyl group, leading to an enrichment of one stereoisomer. While specific literature on the stereoselective alkylation to form this compound is scarce, general principles can be applied.

Organotitanium reagents, for instance, have been shown to mediate regio- and stereoselective alkylations of unsaturated compounds. nih.govresearchgate.net The high oxophilicity and steric properties of titanium can lead to organized transition states that favor the formation of one diastereomer over another. nih.govresearchgate.net Similarly, organoaluminum reagents have been studied for their stereoselective addition to substituted cyclohexanones, demonstrating that the choice of metal and solvent can significantly influence the stereochemical outcome. acs.org

A key strategy involves the use of chiral ligands that coordinate to the metal center of the organometallic reagent. This chiral environment biases the trajectory of the nucleophilic attack on the prochiral carbonyl carbon. For example, asymmetric 1,2-addition of a Grignard reagent to a ketone has been achieved using a chiral tridentate phenol/diamine type ligand, which proved effective in the synthesis of a key chiral tertiary alcohol precursor for Vitamin E. digitellinc.com

Reduction Methodologies for 3-Methyl-4-nonanone (B1360295) to this compound.

An alternative and often highly effective synthetic route to this compound involves the reduction of the corresponding ketone, 3-methyl-4-nonanone. This ketone can be synthesized through methods such as the reaction of 2-methylpentanoic anhydride (B1165640) with an n-butyl nucleophilic reagent like n-butyllithium or a Grignard reagent. google.com The subsequent reduction of the ketone offers several avenues for producing the desired alcohol, including methods that can control the stereochemistry at the newly formed chiral center.

Catalytic Hydrogenation Protocols for Ketone Reduction (e.g., Palladium-on-Carbon catalysts).

Catalytic hydrogenation is a widely used industrial and laboratory method for the reduction of ketones to alcohols. drhazhan.com This process typically involves reacting the ketone with hydrogen gas in the presence of a metal catalyst.

Common catalysts for this transformation include:

Palladium-on-Carbon (Pd/C): A versatile and common catalyst.

Raney Nickel: A highly active catalyst, often used for more resistant substrates.

Platinum-based catalysts (e.g., PtO₂): Effective under various conditions.

Ruthenium and Iridium complexes: Often used in homogeneous catalysis for high selectivity. rsc.orggoogle.com

The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), under a pressurized atmosphere of hydrogen. The choice of catalyst, solvent, temperature, and pressure can influence the reaction rate and, in some cases, the stereoselectivity of the reduction, particularly with substrates containing existing chiral centers. For instance, hydrogenation of cis-alkenes using 5 wt% Pd/C can yield erythro diastereomers. While catalytic hydrogenation is highly efficient, achieving high enantioselectivity in the reduction of a prochiral ketone like 3-methyl-4-nonanone often requires the use of chiral catalysts or modifiers.

Table 2: Conditions for Catalytic Hydrogenation of Ketones

| Ketone Substrate | Catalyst System | Conditions | Product |

| Acetophenone | [Ir(cod)Cl]₂ / Ligand / KOtBu | 1 atm H₂, 40 °C | 1-Phenylethanol rsc.org |

| Various Ketones | Heterogeneous Catalysts (e.g., Raney Ni, Pd/C) | Various H₂ pressures and temperatures | Corresponding Alcohols drhazhan.com |

This table provides general examples of catalytic hydrogenation conditions.

Chemoenzymatic Reductions for Enantiocontrol in Alcohol Synthesis.

Chemoenzymatic methods have emerged as powerful tools for the synthesis of enantiomerically pure alcohols. uniovi.es These strategies leverage the high stereoselectivity of enzymes, particularly alcohol dehydrogenases (ADHs), to reduce prochiral ketones to a single enantiomer of the corresponding alcohol. mdpi.com

The process typically involves:

Enzyme Selection: ADHs are available in enantiocomplementary pairs (e.g., from Lactobacillus kefir vs. Rhodococcus sp.), allowing for the selective synthesis of either the (R) or (S) alcohol. mdpi.com

Cofactor Recycling: ADHs require a hydride source, typically from a nicotinamide (B372718) cofactor like NADPH or NADH. To make the process economically viable, a cofactor recycling system is employed. This can involve using a sacrificial alcohol, such as isopropanol, and a second enzyme like a glucose dehydrogenase (GDH). mdpi.comcsic.es

Reaction Conditions: These reactions are generally performed under mild conditions in aqueous buffer solutions, often with a co-solvent to improve substrate solubility. nih.gov

Studies have shown that ADHs can reduce a wide variety of ketones to their corresponding chiral alcohols with excellent yields and high enantiomeric excess (>99% ee). csic.esnih.gov For example, a two-step chemoenzymatic approach starting from picoline derivatives to form prochiral ketones, followed by reduction with an ADH from Lactobacillus kefir, yielded chiral alcohols with 95% to >99% enantiomeric excess. nih.gov This approach offers a highly effective strategy for producing specific stereoisomers of this compound.

Table 3: Examples of Chemoenzymatic Ketone Reduction

| Enzyme Source | Substrate | Product Enantiomeric Excess (ee) |

| Lactobacillus kefir ADH | Various α-halogenated ketones | 95% to >99% nih.gov |

| Rhodococcus R6 ADH (RhADH) | 2-Hydroxyacetophenone | >99% nih.gov |

| Various ADHs | Racemic secondary alcohols (via deracemization) | >90% conversion, excellent ee uniovi.es |

Asymmetric Synthesis of Chiral this compound Precursors and Analogues.

The direct asymmetric synthesis of chiral precursors is a highly efficient strategy for obtaining enantiomerically pure compounds. This avoids the need for resolving racemic mixtures. Various methods have been developed for the asymmetric synthesis of chiral alcohols and their precursors.

One powerful technique is the copper-catalyzed asymmetric hydroamination of unprotected allylic alcohols, which can produce chiral γ-amino alcohols with excellent regio- and enantioselectivity. nih.gov While not directly applicable to this compound, this illustrates the power of transition-metal catalysis in asymmetric synthesis.

More relevant are asymmetric reduction methods. For instance, chiral long-chain alcohols have been synthesized by the asymmetric reduction of their corresponding ketones using chiral reducing agents. researchgate.net These methods include:

Chiral NaBH₄ modified with chiral ligands. researchgate.net

Chiral borane (B79455) (BH₃) complexes with chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction). researchgate.net

Another approach is the enantioconvergent intramolecular amination of racemic primary alcohols via dynamic kinetic resolution, which has been achieved through cooperative iridium/iron catalysis. chinesechemsoc.org This highlights the potential of dynamic kinetic resolution processes, which can theoretically convert an entire racemic starting material into a single enantiomer of the product. Such a strategy could be adapted for the synthesis of chiral alcohols from racemic precursors.

Comparative Analysis of Synthetic Routes: Efficiency, Scalability, and Stereoselectivity

The synthesis of this compound, an aliphatic alcohol featuring two chiral centers (at C3 and C4), presents a significant challenge in controlling its stereochemistry. The molecule can exist as four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). The development of synthetic routes that are not only efficient and scalable but also provide precise control over diastereoselectivity (erythro/threo) and enantioselectivity is crucial for accessing stereochemically pure isomers. The primary strategies for its synthesis revolve around the formation of the C-C bond to construct the carbon skeleton or the stereocontrolled reduction of a ketone precursor.

A comparative analysis of the principal synthetic methodologies reveals a trade-off between yield, cost, scalability, and the level of stereochemical control achieved. Key approaches include the reduction of the corresponding ketone (3-methyl-4-nonanone), nucleophilic addition of organometallic reagents to aldehydes, and syntheses starting from the chiral pool.

Reduction of 3-Methyl-4-nonanone

The most direct route to this compound is the reduction of 3-methyl-4-nonanone. nih.gov The stereochemical outcome of this transformation is highly dependent on the reducing agent and catalyst employed.

Efficiency: Standard reduction methods using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are highly efficient, often providing near-quantitative yields.

Stereoselectivity: Without chiral control, these reductions yield a mixture of diastereomers (erythro and threo). If a racemic ketone is used, all four stereoisomers will be produced. The separation of these stereoisomers can be challenging due to their similar physical properties. mdpi.com For advanced stereocontrol, biocatalytic methods using alcohol dehydrogenases (ADHs) are exceptionally effective. mdpi.com ADHs can reduce ketones to a single stereoisomer with very high diastereomeric and enantiomeric excess, often exceeding 99% ee. mdpi.com This approach allows for the generation of specific stereoisomers by selecting the appropriate enzyme ((R)-selective or (S)-selective ADH). mdpi.com

Scalability: Catalytic hydrogenations and enzymatic reductions are highly scalable processes. acs.org Biocatalytic reductions, in particular, can be performed on a large scale in aqueous media under mild conditions, making them an industrially viable and sustainable option. acs.org

Nucleophilic Addition of Organometallic Reagents

This strategy involves the reaction of an organometallic reagent (e.g., Grignard or organolithium) with an appropriate aldehyde. For instance, the addition of a pentylmagnesium halide to 2-methylbutanal or an ethylmagnesium halide to 2-methylheptanal (B49883) would yield the desired carbon skeleton.

Efficiency: Grignard and organolithium additions are typically high-yielding reactions for constructing the carbon backbone.

Scalability: While Grignard reactions are common in industrial processes, the use of stoichiometric chiral auxiliaries can be costly and generate significant waste, limiting their large-scale applicability. prepchem.comgoogle.com Catalytic asymmetric additions are more scalable but may require extensive optimization.

Chiral Pool Synthesis

This approach utilizes readily available, inexpensive chiral molecules, such as carbohydrates or amino acids, as starting materials. For instance, a synthesis of a similar chiral alcohol, (S)-(+)-2-methyl-4-octanol, was achieved starting from D-mannitol, with the final product obtained in high enantiomeric excess (>99.5%). researchgate.net

Stereoselectivity: This method provides excellent enantioselectivity, as the chirality is derived from the starting material. The relative stereochemistry of other centers is then established through diastereoselective reactions.

Scalability: The scalability of a chiral pool synthesis is highly dependent on the cost and availability of the chiral starting material and the number of synthetic steps involved. Long synthetic sequences can be difficult and expensive to scale up.

The following tables provide a comparative overview of these synthetic strategies.

Interactive Table 1: Comparative Analysis of General Synthetic Routes You can sort and filter this table by clicking on the headers.

| Synthetic Strategy | Typical Key Reagents/Catalyst | Typical Yield | Stereoselectivity Control | Scalability Assessment |

| Ketone Reduction (Non-selective) | NaBH₄, LiAlH₄ | High (>90%) | Low (produces diastereomeric mixtures) | High |

| Ketone Reduction (Stereoselective) | Alcohol Dehydrogenase (ADH) | High (>85%) | Excellent (>99% ee and de) mdpi.com | High |

| Nucleophilic Addition (Non-selective) | R-MgX (Grignard), R-Li | High (>80%) | Low to Moderate | High |

| Nucleophilic Addition (Auxiliary) | Chiral Auxiliary (e.g., pinanediol) | Moderate (overall) | Excellent (>98% de) prepchem.com | Low to Moderate |

| Chiral Pool Synthesis | D-Mannitol, Amino Acids | Low to Moderate (overall) | Excellent (enantiopure) researchgate.net | Low to Moderate |

Interactive Table 2: Examples of Specific Stereoselective Methodologies This table presents data from syntheses of compounds analogous to this compound, illustrating the potential of these methods.

| Method | Target Class/Example | Key Reagent/Catalyst | Reported Yield | Reported Stereoselectivity | Reference |

| Asymmetric Boronate Chemistry | (3R,4R)-4-benzyloxy-8-oxo-3-nonanol | (-)-Pinanediol boronic ester | 82% (for key step) | ~98% de | prepchem.com |

| Biocatalytic Reduction | Chiral 1,3-diols | (S)-selective ADH from Rhodococcus sp. | High | Excellent (High de) | mdpi.com |

| Chiral Pool Synthesis | (S)-(+)-2-Methyl-4-octanol | D-mannitol | 78% (final step) | >99.5% ee | researchgate.net |

| Cyanohydrin Formation | α-aminonitriles | Trimethylsilyl cyanide | Not specified | 80:20 (threo:erythro) | rsc.org |

Ecological and Biological Significance of 3 Methyl 4 Nonanol in Non Human Systems

Interaction with Olfactory Receptors and Odorant Binding Proteins in Non-Human Organisms (e.g., Electroantennographic Detection responses)

The perception of semiochemicals like 3-methyl-4-nonanol by insects is a complex process that begins at the peripheral olfactory system. frontiersin.orgbiorxiv.org This system includes olfactory sensory neurons housed in sensilla on the antennae, which express specialized proteins that bind to and detect odorant molecules. nih.govconicet.gov.ar

Coupled gas chromatographic-electroantennographic detection (GC-EAD) is a technique used to identify which volatile compounds in a mixture elicit an electrical response in an insect's antenna. researchgate.net Studies on Metamasius hemipterus sericeus using GC-EAD have identified several male-specific, EAD-active compounds, including 4-methyl-5-nonanol (B104968). ucr.ac.crresearchgate.netscispace.com This indicates that the antennae of these weevils have olfactory sensory neurons that are specifically tuned to detect this compound. Similar EAD responses to 4-methyl-5-nonanol have been recorded in other weevil species, such as Dynamis borassi. scielo.br

Once an odorant molecule enters the sensillum, it is thought to be transported through the aqueous lymph to the olfactory receptors by odorant binding proteins (OBPs). frontiersin.orgnih.govbiosynth.com OBPs are small, soluble proteins that are highly abundant in the sensillar lymph. nih.gov Research on the red palm weevil, Rhynchophorus ferrugineus, has identified a specific OBP, RferOBP1768, that is involved in the transport of the aggregation pheromone component 4-methyl-5-nonanol (ferrugineol). frontiersin.orgresearchgate.net Silencing the gene for this OBP was shown to disrupt the weevil's ability to recognize ferrugineol, demonstrating the crucial role of this protein in pheromone perception. frontiersin.orgnih.govresearchgate.net The binding of the pheromone to the OBP is likely mediated by hydrophobic interactions. biosynth.com

Broader Ecological Implications of Methyl-Branched Alcohols in Interspecies Chemical Signaling

Methyl-branched alcohols, as a class of compounds, have wide-ranging implications in the chemical communication networks of various ecosystems. researchgate.net Beyond their role as aggregation pheromones in weevils, these compounds can be involved in a variety of interspecies interactions. For instance, the same chemical cue used by an herbivorous insect to find a host plant can also be used by its natural enemies, such as parasitoids and predators, to locate their prey. cirad.frslu.se In this scenario, the compound functions as both a kairomone for the herbivore and a synomone (beneficial to both the emitter and receiver) in the plant-parasitoid interaction. slu.se

Furthermore, the production of these semiochemicals is not limited to insects. Bacteria associated with insects can also produce volatile organic compounds, including alcohols, that influence insect behavior and communication. mdpi.comnih.gov For example, bacteria isolated from the gut of the insect Chrysolina herbacea were found to produce 3-nonanol (B1585245), a compound known to mediate alarm and defense responses in some ant species. mdpi.com This highlights the potential for complex multitrophic interactions mediated by these seemingly simple molecules.

Advanced Analytical Techniques for Structural Elucidation and Quantification of 3 Methyl 4 Nonanol

Chromatographic Separation Techniques for Isomers and Enantiomers

Chromatography is a fundamental tool for separating 3-Methyl-4-nonanol from other compounds and for resolving its isomeric forms. The choice of chromatographic technique and conditions is paramount to achieving successful separation.

Gas chromatography (GC) is a powerful technique for separating volatile compounds like this compound. To resolve its stereoisomers, chiral stationary phases are essential. These specialized GC columns contain chiral selectors that interact differently with each enantiomer, leading to different retention times and thus, separation.

Research has demonstrated the use of chiral GC for the analysis of related compounds. For instance, the separation of racemic 4-nonanol (B1584833) acetate (B1210297) was attempted using chiral GC, although it proved challenging with a low separation factor (α = 1.0–1.01). mdpi.com In another study, a chiral, stereoisomer-separating Cyclodex-B column was successfully used in GC-EAD and GC-MS analyses to identify and resolve the stereoisomers of 4-methyl-5-nonanol (B104968), an aggregation pheromone. ucr.ac.cr The enantiomeric excess (ee) values of compounds like trans-3-methyl-γ-nonanolides have been determined using chiral GC, highlighting its utility in stereoselective analysis. sciopen.com

Table 1: GC Parameters for Volatile Compound Analysis

| Parameter | Value |

|---|---|

| Column Type | SH-Rxi-5SilMS |

| Column Dimensions | 30 m length x 0.32 mm diameter |

| Carrier Gas | Helium (99.999% pure) |

| Flow Rate | 26.6 mL/min |

| Injection Mode | Split |

| Initial Oven Temperature | 40 °C (held for 2 min) |

| Temperature Ramp | 5 °C/min to 250 °C (held for 5 min) |

| Injector Temperature | 250 °C |

This table summarizes typical GC parameters used for the analysis of volatile compounds, which can be adapted for this compound analysis. mdpi.com

High-performance liquid chromatography (HPLC) is another valuable technique for the separation of this compound, particularly for less volatile derivatives or when pre-column derivatization is employed. Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is a common mode used for such separations.

For instance, the separation of diastereomeric esters of 4-octanol, a structurally similar alcohol, was achieved using HPLC on a silica (B1680970) gel column. mdpi.com Another example includes the analysis of 3-methyl-4-nitrobenzoic acid using a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com While direct HPLC separation of this compound is possible, derivatization can enhance resolution and detection. For example, esterification with a chiral acid can create diastereomers that are more readily separated by HPLC. mdpi.com

Table 2: HPLC Conditions for Compound Separation

| Parameter | Value |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Mode | Reverse Phase (RP) |

| Application | Suitable for separation of related methyl-substituted compounds. |

This table outlines a general HPLC method that can be adapted for the separation of this compound and its derivatives. sielc.com

Gas Chromatography (GC) with Chiral Stationary Phases for Stereoisomer Resolution.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and quantification of this compound. When coupled with a separation technique like GC, it provides a powerful analytical platform.

GC-MS combines the separation power of GC with the identification capabilities of MS. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its identification.

GC-MS is widely used for the analysis of volatile compounds in various matrices. mdpi.comacs.org The process involves thermal desorption of analytes from a sample, followed by separation on a GC column and detection by a mass spectrometer. acs.org The identification of compounds is typically achieved by comparing their mass spectra with established libraries such as NIST. acs.orgmdpi.com For the analysis of this compound, a nonpolar capillary column like Rxi-5Sil MS can be used. acs.org The GC oven temperature program is optimized to ensure good separation of the target analyte from other volatile components in the sample. mdpi.comrsc.org

Table 3: GC-MS Operating Parameters

| Parameter | Value |

|---|---|

| GC Column | Rxi-5Sil MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium (1.4 mL/min) |

| Injector Temperature | 250 °C |

| MS-Transfer Line Temperature | 270 °C |

| Oven Program | 60 °C (5 min), then 4 °C/min to 280 °C (5 min) |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230 °C |

| Electron Energy | 70 eV |

| Scan Range | 34–348 m/z |

This table presents typical GC-MS conditions for the analysis of volatile compounds, applicable to this compound. mdpi.comacs.org

Chemical ionization (CI) is a softer ionization technique compared to electron ionization (EI), often resulting in less fragmentation and a more prominent molecular ion peak. This can be advantageous for confirming the molecular weight of this compound. In CI, a reagent gas, such as methanol (B129727) or acetonitrile, is introduced into the ion source, leading to the ionization of the analyte through proton transfer or adduction. researchgate.net

Hybrid chemical ionization (HCI) is a variation that can offer enhanced sensitivity. Studies on related compounds like 3-methyl-2,4-nonanedione have shown that CI-MS can be a sensitive method for quantification, with detection limits significantly lower than olfactory perception thresholds. researchgate.net The choice of reagent gas can influence the response factor, and different gases can be tested to optimize the analysis of this compound. researchgate.net

GC-Electroantennographic Detection (GC-EAD) is a powerful technique used to identify biologically active volatile compounds that elicit a response from an insect's antenna. In this setup, the effluent from the GC column is split between a standard detector (like a Flame Ionization Detector, FID) and an insect antenna preparation. science.gov When an electrophysiologically active compound elutes, it generates a signal from the antenna, which is recorded simultaneously with the FID signal.

This technique has been instrumental in identifying insect pheromones and other semiochemicals. For example, GC-EAD has been used to identify host-derived volatiles that attract biting midges and to analyze volatiles from peanut plants that are detected by the antennae of Holotrichia parallela. mdpi.comnih.gov In the context of this compound, if it were suspected to be a semiochemical, GC-EAD would be the definitive method to confirm its biological activity and to distinguish the activity of different stereoisomers. ucr.ac.cr

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete map of the carbon skeleton and the placement of protons can be assembled.

While spectra for this compound are noted in databases, including a ¹³C NMR spectrum recorded on a Varian CFT-20 instrument, detailed public data on chemical shifts is limited. nih.gov However, based on the known structure and established principles of NMR spectroscopy, a theoretical spectrum can be predicted to illustrate the expected signals for structural verification. pdx.edulibretexts.org

The ¹H NMR spectrum is expected to show distinct signals for protons in different chemical environments. The proton on the carbon bearing the hydroxyl group (H4) would appear as a multiplet, its chemical shift significantly influenced by the electronegative oxygen. The various methylene (B1212753) (CH₂) and methyl (CH₃) groups along the alkyl chains would produce a series of overlapping multiplets and triplets in the upfield region of the spectrum.

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to each carbon atom in its unique position. The carbon atom bonded to the hydroxyl group (C4) would be characteristically shifted downfield (to a higher ppm value) compared to the other aliphatic carbons. libretexts.org

Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| -OH | ~1.0-4.0 (variable) | Singlet (broad) |

| H4 (-CHOH) | ~3.4-3.6 | Multiplet |

| H3 (-CH(CH₃)) | ~1.6-1.8 | Multiplet |

| H5 (-CH₂-) | ~1.2-1.5 | Multiplet |

| H2, H6, H7, H8 (-CH₂-) | ~1.2-1.4 | Multiplet |

| H1, H9, 3-CH₃ | ~0.8-1.0 | Triplet / Doublet |

Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general principles. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C4 (-CHOH) | ~75-80 |

| C3 (-CH(CH₃)) | ~40-45 |

| C5 (-CH₂-) | ~35-40 |

| C2 (-CH₂-) | ~25-30 |

| C6, C7 (-CH₂-) | ~22-33 |

| C8 (-CH₂-) | ~22-23 |

| C1, C9, 3-CH₃ | ~10-15 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. For this compound, these methods are crucial for confirming the presence of the hydroxyl (-OH) group and the aliphatic hydrocarbon structure.

FTIR spectra of this compound have been recorded using techniques such as a neat capillary cell, while vapor phase IR spectra have been obtained using instruments like the DIGILAB FTS-14. nih.gov Raman spectra have also been documented. nih.gov

The most prominent feature in the IR spectrum of this compound is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The broadness of this peak is due to hydrogen bonding between molecules. Another key absorption is the C-O stretching vibration, which typically appears in the 1050-1150 cm⁻¹ region. Strong signals in the 2850-3000 cm⁻¹ range correspond to the C-H stretching vibrations of the methyl and methylene groups.

Raman spectroscopy provides complementary information. While the O-H stretch is typically a weak signal in Raman, the C-H and C-C bond vibrations of the alkyl backbone produce strong, sharp signals that are useful for fingerprinting the molecule.

Characteristic Vibrational Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| O-H | Stretch | ~3200-3600 (Strong, Broad) | ~3200-3600 (Weak) |

| C-H (sp³) | Stretch | ~2850-2960 (Strong) | ~2850-2960 (Strong) |

| C-H | Bend | ~1375 & 1465 (Variable) | ~1375 & 1465 (Variable) |

| C-O | Stretch | ~1050-1150 (Strong) | ~1050-1150 (Weak) |

Development of Robust Quantification Methodologies utilizing Internal Standards and Retention Indices

Accurate quantification of this compound, particularly in complex mixtures such as environmental samples or food products, necessitates the development of robust and validated analytical methods. Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is the technique of choice, and its reliability is significantly enhanced by the use of internal standards and retention indices.

An internal standard is a chemically similar compound added in a known, constant amount to every sample (including calibration standards and unknowns) before analysis. Its purpose is to correct for variations in sample injection volume, extraction efficiency, and instrument response. For the quantification of alcohols, a common and effective strategy is to use a structural isomer as the internal standard. In the case of this compound, its isomer 4-nonanol is an ideal candidate. mdpi.comscispace.comcsic.esmdpi.comuminho.pt Because 4-nonanol has the same molecular weight and similar chemical properties, it behaves almost identically during sample preparation and GC analysis, ensuring that any analyte loss or variation affects both the target compound and the standard proportionally. mdpi.commdpi.com Quantification is achieved by calculating the ratio of the peak area of this compound to the peak area of the internal standard and comparing this ratio to a calibration curve. mdpi.com

While mass spectrometry provides powerful data for identification, it can sometimes be insufficient to distinguish between closely related isomers, which may have very similar fragmentation patterns. To ensure unambiguous identification, the retention index (RI) is used as a highly specific and reproducible parameter. mdpi.comnist.gov The retention index converts the retention time of a compound into a system-independent value by relating it to the retention times of a series of n-alkane standards run under the same chromatographic conditions. mdpi.comresearchgate.net The identity of a peak is confirmed only if both its mass spectrum and its experimentally determined retention index match those of a pure standard of this compound. This dual-confirmation approach is essential for reliable identification and subsequent accurate quantification. mdpi.comnist.gov

Chemical Reactivity and Derivatization Strategies for 3 Methyl 4 Nonanol

Oxidation Reactions of 3-Methyl-4-nonanol to 3-Methyl-4-nonanone (B1360295)

The resulting product, 3-Methyl-4-nonanone, has distinct physical and chemical properties compared to the starting alcohol.

| Property | This compound | 3-Methyl-4-nonanone |

|---|---|---|

| Molecular Formula | C10H22O nih.gov | C10H20O nih.gov |

| Molecular Weight | 158.28 g/mol nih.gov | 156.26 g/mol nih.gov |

| Functional Group | Secondary Alcohol | Ketone |

| XLogP3 | 3.6 nih.gov | 3.3 nih.gov |

Stereospecific Functionalization and Derivatization Approaches for this compound

The presence of a chiral center at the C-3 position and a hydroxyl-bearing carbon at C-4 means that this compound exists as a mixture of stereoisomers. Stereospecific functionalization involves reactions that proceed with a high degree of stereoselectivity, either by reacting with one stereoisomer in a racemic mixture or by creating a new stereocenter with a specific configuration.

Common derivatization approaches for alcohols are often used for analytical purposes, such as improving chromatographic separation or creating solid derivatives with sharp melting points for identification. macmillanlearning.com For this compound, these could include:

Esterification: Reaction with an acyl chloride or anhydride (B1165640) (e.g., acetyl chloride, 3,5-dinitrobenzoyl chloride) to form the corresponding ester.

Urethane (B1682113) Formation: Reaction with an isocyanate (e.g., phenylisocyanate, 1-naphthylisocyanate) to produce a urethane derivative. macmillanlearning.com

| Derivative Type | Reagent | Purpose |

|---|---|---|

| 3,5-Dinitrobenzoate | 3,5-Dinitrobenzoyl chloride | Crystalline solid for melting point determination macmillanlearning.com |

| 1-Naphthylurethane | 1-Naphthylisocyanate | Crystalline solid for melting point determination macmillanlearning.com |

| Phenylurethane | Phenylisocyanate | Crystalline solid for melting point determination macmillanlearning.com |

For stereospecific functionalization, enzymatic reactions are particularly powerful. Lipases, for instance, can be used for the kinetic resolution of racemic alcohols through enantioselective acylation. In such a process, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. This allows for the separation of the resulting ester from the unreacted alcohol, providing access to enantiomerically enriched forms of this compound.

This compound as a Chiral Building Block in Complex Organic Synthesis

Chiral alcohols are valuable starting materials, often referred to as chiral building blocks, in the synthesis of complex, biologically active molecules and natural products. cymitquimica.com Enantiomerically pure this compound, obtained through asymmetric synthesis or resolution, can serve as a versatile precursor. Its defined stereochemistry can be transferred to subsequent products, which is crucial in fields like pharmaceutical and agrochemical development where the biological activity of a molecule is often dependent on its stereoisomeric form.

The structural motif of this compound is found within various natural products. For example, its carbon skeleton is related to nonanolides, a class of 10-membered macrolactones with diverse biological activities. researchgate.net The synthesis of such complex targets often relies on the strategic assembly of smaller, chiral fragments. kvmwai.edu.in The synthesis of (S)-(+)-2-Methyl-4-octanol, a male-specific compound from the sugarcane weevil, starting from the chiral precursor D-mannitol, highlights the importance of chiral alcohols in creating bioactive molecules. researchgate.net Similarly, enantiopure this compound could be a key intermediate in the total synthesis of other insect pheromones or natural products containing a branched, oxygenated nonane (B91170) structure.

Synthesis and Properties of Homologous and Analogous Derivatives of this compound

The properties and reactivity of this compound can be understood more deeply by comparing it with its homologs (compounds differing by a -CH2- group) and analogs (compounds with similar structures but different substituent placement or type).

4-Nonanol (B1584833): A linear isomer of this compound, lacking the methyl branch. Its simpler structure results in different physical properties and reactivity patterns.

2-Methyl-4-nonanol: A positional isomer where the methyl group is on the C-2 carbon. The greater distance between the methyl group and the hydroxyl group may reduce steric hindrance in reactions at the alcohol function compared to this compound.

3-Methyl-4-decanone: A homologous ketone to 3-Methyl-4-nonanone, featuring an additional carbon in the chain. gust.edu.vn

3-Methyl-2,4-nonanedione (MND): An analog with an additional ketone group. This diketone has been identified as a compound associated with certain flavor profiles in aged red wines. researchgate.net

2,4,6-Trimethyl-4-nonanol: An analog with additional methyl groups, which significantly increases its branched nature and affects its physical properties like solubility. cymitquimica.com

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Classification | Key Distinction |

|---|---|---|---|---|

| This compound | C10H22O | 158.28 | Branched Secondary Alcohol | Reference Compound |

| 4-Nonanol | C9H20O | 144.25 | Linear Secondary Alcohol | Lacks methyl branch |

| 2-Methyl-4-nonanol | C10H22O | 158.28 | Branched Secondary Alcohol | Positional isomer; methyl at C-2 |

| 3-Methyl-4-decanone | C11H22O | 170.30 | Branched Ketone | Homolog of the oxidized product gust.edu.vn |

| 3-Methyl-2,4-nonanedione | C10H18O2 | 170.25 | Diketone | Analog with a second carbonyl group researchgate.net |

| 2,4,6-Trimethyl-4-nonanol | C12H26O | 186.34 | Branched Tertiary Alcohol | Analog with two additional methyl groups cymitquimica.com |

Future Directions and Emerging Research Avenues in 3 Methyl 4 Nonanol Studies

Application of Chemoinformatic and Computational Chemistry Approaches to 3-Methyl-4-nonanol and its Analogues (e.g., DFT, QSAR modeling)

Modern chemical research increasingly leverages computational tools to predict molecular properties and biological activities, thereby accelerating discovery and reducing experimental costs. Chemoinformatic approaches like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) modeling are particularly relevant for assessing compounds like this compound.

Detailed research findings show that QSTR models have been successfully developed for various aliphatic alcohols to predict their toxicity against organisms such as Tetrahymena pyriformis. arxiv.org These models often use quantum chemical descriptors derived from methods like Density Functional Theory (DFT). arxiv.org For instance, global and local electrophilicity have proven to be useful descriptors for predicting the toxic effects of aliphatic compounds. arxiv.org Other models for aliphatic alcohols and amines have utilized GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) descriptors, which encode information about the molecular structure in three dimensions.

For this compound, these computational strategies can be applied to:

Predict Bioactivity: By building QSAR models based on a library of its structural analogues, researchers could predict the potential biological or pheromonal activity of its different stereoisomers.

Elucidate Mechanisms: DFT calculations can provide insights into the electronic structure, molecular orbitals (e.g., HOMO-LUMO gap), and reactivity of this compound, helping to understand its potential interactions with biological receptors.

Toxicity Screening: QSTR models could offer a preliminary assessment of the ecotoxicological profile of this compound, guiding its development in environmentally sensitive applications like pest management. arxiv.org

Table 1: Potential Applications of Computational Chemistry in this compound Research

| Computational Method | Potential Application for this compound | Relevant Findings from Analogues | Citation |

|---|---|---|---|

| QSAR/QSTR | Prediction of biological activity (e.g., pheromonal effect) and toxicity. | Successfully modeled the toxicity of aliphatic alcohols and amines on Tetrahymena pyriformis. | arxiv.org |

| DFT | Calculation of electronic properties, reactivity descriptors (e.g., electrophilicity), and optimization of molecular geometry. | Quantum chemical descriptors are versatile and reliable for toxicity modeling of aliphatic compounds. | arxiv.org |

| Molecular Docking | Simulation of binding interactions between this compound enantiomers and specific protein targets, such as odorant-binding proteins. | Used to study interactions of organic acids with proteins like ferritin and transferrin. | researchgate.net |

Development of Novel Biocatalytic Routes for Enantiopure this compound Production

The biological activity of chiral molecules like this compound is often dependent on their stereochemistry. Consequently, methods for producing single, optically pure enantiomers are of high value. Biocatalysis, using enzymes to perform chemical transformations, offers a green and highly selective route to such compounds.

The synthesis of enantiopure alcohols is a well-established field in biocatalysis. acs.org Key strategies that could be adapted for this compound include:

Enzymatic Reduction of Ketones: Alcohol dehydrogenases (ADHs) are widely used to reduce prochiral ketones to chiral alcohols with high enantioselectivity. nih.govresearchgate.net An ADH could be used to reduce the corresponding ketone, 3-methyl-4-nonanone (B1360295), to a specific (R)- or (S)-enantiomer of this compound. nih.govnist.gov Enzymes from various microorganisms such as Lactobacillus brevis, Saccharomyces cerevisiae, and Rhodococcus sp. have shown complementary stereoselectivities, providing access to different stereoisomers. nih.gov

Multi-Enzyme Cascades: One-pot reactions combining multiple enzymes can improve efficiency. researchgate.net For example, a cascade could involve one enzyme to synthesize the precursor ketone and a second (an ADH) to perform the enantioselective reduction, often with a third enzyme for cofactor regeneration. acs.org

Dynamic Kinetic Resolution (DKR): This powerful technique combines the enzymatic resolution of a racemic alcohol with in-situ racemization of the slower-reacting enantiomer by a metal catalyst. pnas.org This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiopure product. pnas.org

Table 2: Biocatalytic Strategies for Enantiopure Alcohol Synthesis Applicable to this compound

| Biocatalytic Strategy | Enzyme(s) Involved | Description | Citation |

|---|---|---|---|

| Asymmetric Reduction | Alcohol Dehydrogenase (ADH) | Reduction of 3-methyl-4-nonanone to a single enantiomer of this compound. | nih.govresearchgate.net |

| Kinetic Resolution | Lipase | Selective acylation of one enantiomer from a racemic mixture of this compound, allowing separation. | pnas.org |

| Multi-Enzyme Cascade | Multiple enzymes (e.g., Ene-reductase, ADH, GDH) | A sequential, one-pot reaction to produce the target chiral alcohol from a simpler precursor, with cofactor recycling. | acs.orgresearchgate.net |

| Dynamic Kinetic Resolution | Lipase + Metal Catalyst (e.g., Ruthenium-based) | Combines enzymatic resolution with simultaneous racemization of the undesired enantiomer to achieve >99% yield of a single enantiomer. | pnas.org |

Advanced Applications in Sustainable Chemical Technologies and Integrated Pest Management (e.g., refined pheromone-based control strategies)

Semiochemicals, including pheromones, are cornerstones of sustainable Integrated Pest Management (IPM) programs because they are species-specific and environmentally benign. plantprotection.plhutton.ac.uk While this compound is not yet a known pheromone, its structural isomer, 4-Methyl-5-nonanol (B104968) (ferrugineol), is the primary aggregation pheromone of the red palm weevil (Rhynchophorus ferrugineus), a devastating pest of palm trees. mdpi.comslu.se The advanced IPM strategies developed for this analogue provide a clear roadmap for the potential application of this compound should it be identified as a semiochemical.

Refined pheromone-based control strategies for the red palm weevil include:

Mass Trapping and Monitoring: Traps are baited with a synthetic version of the pheromone, often in combination with synergists. slu.seresearchgate.net For 4-Methyl-5-nonanol, common synergists include its corresponding ketone, 4-methyl-5-nonanone (B104976), and host-plant volatiles like ethyl acetate (B1210297). plantprotection.plslu.seekb.eg

Controlled-Release Technology: A significant advancement is the development of novel delivery systems to prolong the activity of the pheromone in the field. Researchers have successfully used nano-porous silica (B1680970) matrices to load and control the release of 4-Methyl-5-nonanol. sciwri.club This technology doubled the field-life of the lure from 90-100 days to 180-200 days and increased trap efficacy compared to standard polymer sachets. sciwri.club This reusable, versatile system represents a major step in sustainable chemical technology. sciwri.club

The exploration of this compound for similar roles is a logical next step. If it proves to be an attractant for a different pest, these established, sophisticated trapping and delivery systems could be readily adapted.

Table 3: Components of an Advanced Pheromone-Based Trapping System for Red Palm Weevil (based on the analogue 4-Methyl-5-nonanol)

| Component | Chemical Name / Type | Function | Citation |

|---|---|---|---|

| Primary Attractant | 4-Methyl-5-nonanol (Ferrugineol) | Male-produced aggregation pheromone. | mdpi.comslu.se |

| Synergist | 4-Methyl-5-nonanone | Enhances the attraction of the primary pheromone. | plantprotection.plekb.eg |

| Co-attractant / Synergist | Ethyl Acetate | Host-plant volatile that increases trap capture. | slu.se |

| Food Bait | Sugarcane, Date Fruits | Fermenting material that acts as a short-range attractant. | ekb.eg |

| Delivery System | Controlled-release nano-porous silica matrix | Extends the field-life and efficacy of the pheromone lure. | sciwri.club |

Exploration of Undiscovered Biological Roles and Natural Sources of this compound

The natural occurrence and specific biological functions of this compound remain largely uncharacterized, representing a significant gap in knowledge and a key area for future research. The discovery of natural sources is often the first step toward understanding a compound's ecological relevance.

Research on its analogues provides clues on where to look:

Insect Pheromones: As discussed, the isomer 4-Methyl-5-nonanol is a well-known aggregation pheromone produced by the male red palm weevil. mdpi.comslu.se This strongly suggests that a systematic investigation of the chemical signals of other insect species, particularly weevils or other beetles, could lead to the discovery of this compound as a semiochemical.

Plant and Food Volatiles: Simpler related compounds are known natural products. For example, 3-nonanol (B1585245) has been identified as a volatile component in bananas, grilled beef, and various essential oils. thegoodscentscompany.com This suggests that this compound could potentially be found as a minor component in plant extracts or food aromas.

Microbial Metabolites: Microorganisms are a vast and underexplored source of novel chemical structures. Screening programs of fungal or bacterial fermentation broths could be a fruitful approach for discovering natural sources of this compound.

Future research should focus on employing modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) coupled with electroantennography (EAG), to screen for this compound in various natural matrices and test its biological activity on insects. The identification of a natural role would be a critical breakthrough, paving the way for its development in applications ranging from pest management to flavor and fragrance chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.